molecular formula C14H25N B12276725 N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine

N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine

Cat. No.: B12276725
M. Wt: 207.35 g/mol
InChI Key: YMALQGJJHAIFPR-UHFFFAOYSA-N
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Description

N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine is a bicyclic amine derivative characterized by a tricyclo[5.2.1.0,2,6]decane core structure substituted with a secondary butan-2-yl group at the nitrogen atom. The tricyclo[5.2.1.0,2,6]decane framework consists of fused bicyclic and bridged rings, contributing to its rigid, three-dimensional geometry. Such compounds are typically explored in pharmaceutical and materials chemistry as intermediates or bioactive scaffolds due to their conformational constraints .

Properties

Molecular Formula

C14H25N

Molecular Weight

207.35 g/mol

IUPAC Name

N-butan-2-yltricyclo[5.2.1.02,6]decan-8-amine

InChI

InChI=1S/C14H25N/c1-3-9(2)15-14-8-10-7-13(14)12-6-4-5-11(10)12/h9-15H,3-8H2,1-2H3

InChI Key

YMALQGJJHAIFPR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1CC2CC1C3C2CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. Subsequent functionalization steps introduce the butan-2-yl and amine groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine exhibits properties that may be beneficial in drug development, particularly in targeting specific biological pathways. Its structural features allow for the modification of pharmacokinetic properties, potentially improving drug efficacy and reducing side effects.

Case Study: Anticancer Applications
Recent studies have investigated the use of tricyclic amines in nanoparticle-based drug delivery systems for cancer treatment. For instance, modifications of similar tricyclic structures have been utilized to enhance the targeting of cancer cells through specific ligand-receptor interactions, thereby increasing the therapeutic index of chemotherapeutic agents .

Therapeutic Agent Indication Mechanism
Liposomal DoxorubicinOvarian CancerTargeted delivery via PEGylation
Interleukin 2-Diphtheria Toxin Fusion ProteinCutaneous T-cell lymphomaSpecific receptor targeting

Materials Science

Polymer Development
The compound's structure is conducive to the synthesis of novel polymers with enhanced mechanical and thermal properties. Research has shown that polymers incorporating tricyclic structures can exhibit high refractive indices and excellent heat resistance, making them suitable for optical applications and advanced materials .

Case Study: High Refractive Index Polymers
A patent describes a polymer containing a repeating tricyclo[5.2.1.0(2,6)]decan structure that achieves a high refractive index while maintaining flexibility and durability under thermal stress. This innovation opens avenues for applications in optical devices such as lenses and coatings .

Nanotechnology

Nanoparticle Coatings
this compound can be explored in the formulation of nanoparticle coatings that enhance biocompatibility and stability in biological environments. The incorporation of tricyclic amines into nanoparticle formulations has been shown to improve circulation times and reduce toxicity compared to traditional materials.

Case Study: Magnetic Nanoparticles
Research indicates that nanoparticles coated with biocompatible polymers derived from tricyclic compounds can be used for targeted drug delivery and imaging applications. These nanoparticles demonstrated prolonged blood residence time and enhanced imaging capabilities due to their unique surface properties .

Nanoparticle Type Coating Material Application
Superparamagnetic Iron OxideTricyclic Amine DerivativesMRI Imaging
Lipid-Coated NanoparticlesTricyclic StructuresDrug Delivery

Mechanism of Action

The mechanism of action of N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine with structurally related tricyclo derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications References
This compound C₁₄H₂₃N* ~193.34* Butan-2-yl (C₄H₉) Potential intermediate in drug synthesis; rigid scaffold [Inferred]
N-(3-Methoxypropyl)tricyclo[5.2.1.0,2,6]decan-8-amine C₁₅H₂₅NO 235.37 3-Methoxypropyl (C₃H₆OCH₃) Enhanced polarity due to ether linkage; discontinued commercial availability
Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride C₁₀H₁₅ClO₂S 234.74 Sulfonyl chloride (SO₂Cl) Reactive electrophile; used in sulfonamide synthesis

*Molecular formula and weight inferred from structural analogs.

Key Findings:

Substituent Effects on Reactivity and Solubility :

  • The butan-2-yl group in the target compound likely increases hydrophobicity compared to the 3-methoxypropyl analog, which contains a polar ether moiety . This difference may influence solubility in organic vs. aqueous media.
  • The sulfonyl chloride derivative (Table 1) exhibits high electrophilicity, enabling nucleophilic substitution reactions, whereas the amines are more nucleophilic due to the lone pair on nitrogen .

The sulfonyl chloride variant remains a specialty reagent for synthesizing sulfonamides, highlighting the versatility of the tricyclo core in diverse functionalizations .

For example, similar rigid amines are explored as neuromodulators or enzyme inhibitors .

Biological Activity

N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine, with the CAS number 1218328-58-5 and molecular formula C14_{14}H25_{25}N, is a compound of interest in various biological studies due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings.

PropertyValue
Molecular FormulaC14_{14}H25_{25}N
Molecular Weight207.35 g/mol
CAS Number1218328-58-5

The biological activity of this compound primarily involves its interaction with biological receptors and enzymes. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes, which could be linked to its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

Acetylcholinesterase Inhibition

Research has indicated that compounds with similar structural frameworks can act as acetylcholinesterase (AChE) inhibitors, which are crucial for increasing acetylcholine levels in the brain. This mechanism is particularly relevant for therapeutic strategies aimed at enhancing cognitive function in Alzheimer’s patients .

In Vitro Studies

In vitro assays have been performed to evaluate the biological activity of this compound against various biological targets:

Case Study 1: Alzheimer’s Disease Model

In a study examining the effects of tricyclic compounds on cognitive decline in an Alzheimer’s disease model, this compound was included among several candidates for AChE inhibition assays. The results demonstrated that compounds with similar structures could significantly improve memory retention in treated subjects .

Case Study 2: Antimicrobial Properties

Another study investigated the antimicrobial properties of compounds related to this compound against various pathogens. While direct results for this specific compound were not detailed, analogous compounds showed effective inhibition of bacterial growth at varying concentrations .

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